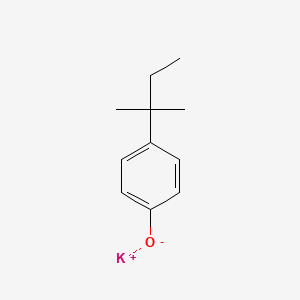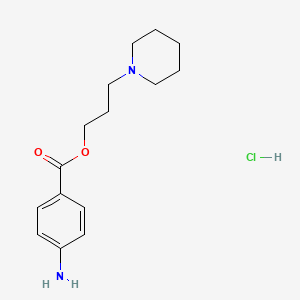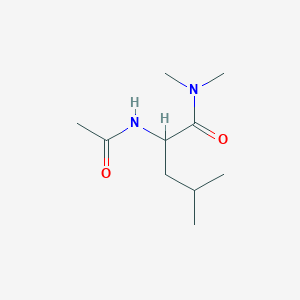
3,4,5-Trichlorophthalonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trichlorophthalonitrile is an organic compound with the molecular formula C8HCl3N2 It is a derivative of phthalonitrile, characterized by the presence of three chlorine atoms attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4,5-Trichlorophthalonitrile can be synthesized through the chlorination of phthalonitrile. The process involves the introduction of chlorine atoms into the phthalonitrile molecule under controlled conditions. The reaction typically requires a catalyst, such as ferric chloride, and is carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The raw materials, including phthalonitrile and chlorine gas, are reacted in a chlorination reactor. The reaction mixture is then subjected to purification steps, such as distillation and crystallization, to isolate the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Trichlorophthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the chlorine atoms on the benzene ring.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminophthalonitrile derivatives, while oxidation can produce phthalic acid derivatives .
Wissenschaftliche Forschungsanwendungen
3,4,5-Trichlorophthalonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including dyes and pigments.
Biology: Researchers use it to study the effects of chlorinated aromatic compounds on biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 3,4,5-Trichlorophthalonitrile involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the chlorine atoms on the benzene ring are replaced by nucleophiles, leading to the formation of new compounds. The pathways involved in these reactions include the formation of a transition state, followed by the departure of the leaving group (chlorine) and the formation of the new bond .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dichlorophthalonitrile: This compound has two chlorine atoms on the benzene ring and is used in similar applications.
3,4,5,6-Tetrachlorophthalonitrile: With four chlorine atoms, this compound exhibits different reactivity and is used in the synthesis of other derivatives
Uniqueness
3,4,5-Trichlorophthalonitrile is unique due to its specific substitution pattern, which imparts distinct chemical properties. Its reactivity and applications differ from those of its analogs, making it valuable in various research and industrial contexts .
Eigenschaften
Molekularformel |
C8HCl3N2 |
|---|---|
Molekulargewicht |
231.5 g/mol |
IUPAC-Name |
3,4,5-trichlorobenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C8HCl3N2/c9-6-1-4(2-12)5(3-13)7(10)8(6)11/h1H |
InChI-Schlüssel |
DXMQUVWLACLMGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dihydro-1H-benz[e]indene](/img/structure/B13760759.png)





![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B13760784.png)

![Acetamide, N-[2-[(2-cyano-4,6-dinitrophenyl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13760803.png)


![2,5,20,23-Tetraoxa-11,14,29,32-tetrazapentacyclo[31.3.1.16,10.115,19.124,28]tetraconta-1(36),6,8,10(40),15(39),16,18,24,26,28(38),33(37),34-dodecaene](/img/structure/B13760836.png)

